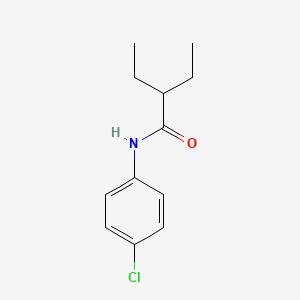

![molecular formula C10H5BrN6O B5835587 7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline](/img/structure/B5835587.png)

7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been widely used in scientific research for its ability to regulate the production of cyclic guanosine monophosphate (cGMP), a second messenger molecule involved in various physiological functions.

Wirkmechanismus

7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline inhibits sGC by binding to the heme group of the enzyme, preventing the conversion of guanosine triphosphate (GTP) to cGMP. This leads to a decrease in cGMP levels, which in turn affects downstream signaling pathways. The inhibition of sGC by 7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline is reversible and can be overcome by increasing the concentration of GTP.

Biochemical and Physiological Effects:

7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline has been shown to have a number of biochemical and physiological effects. It can inhibit the relaxation of smooth muscle cells, reduce platelet aggregation, and regulate neuronal signaling. 7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines in response to various stimuli.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline in laboratory experiments is its specificity for sGC. This allows researchers to selectively manipulate cGMP levels without affecting other signaling pathways. However, 7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, the reversible nature of 7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline inhibition means that its effects may be transient and require continuous administration.

Zukünftige Richtungen

Future research on 7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline could focus on its potential therapeutic applications. 7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline has been shown to have anti-inflammatory effects, suggesting that it could be useful in treating inflammatory diseases such as asthma and arthritis. Additionally, 7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline has been shown to have a protective effect on the cardiovascular system, suggesting that it could be useful in treating conditions such as heart failure and hypertension. Further research could also investigate the potential use of 7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline in combination with other drugs to enhance its efficacy.

Synthesemethoden

7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline can be synthesized through a multi-step process involving the reaction of several intermediate compounds. One commonly used method involves the reaction of 2-nitrophenylhydrazine with 2,3-dichloroquinoxaline to form 2,3-dichloro-5-nitroquinoxaline. This intermediate is then reacted with sodium azide and triphenylphosphine to form 7-azido-4,11-dihydroquinoxalino[2,3-b]quinoxaline. Finally, reduction of the azide group with zinc and hydrochloric acid yields 7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline.

Wissenschaftliche Forschungsanwendungen

7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline has been extensively used in scientific research to investigate the role of cGMP in various physiological processes. It has been shown to inhibit the relaxation of smooth muscle cells, reduce platelet aggregation, and regulate neuronal signaling. 7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline has also been used to study the effects of sGC activation on cardiovascular function, pulmonary hypertension, and inflammation.

Eigenschaften

IUPAC Name |

5-bromo-14-oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3(8),4,6,10,12,15-heptaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN6O/c11-4-1-2-5-6(3-4)13-8-7(12-5)14-9-10(15-8)17-18-16-9/h1-3H,(H,12,14,16)(H,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWVTDHFEZLKLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC3=NC4=NON=C4N=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

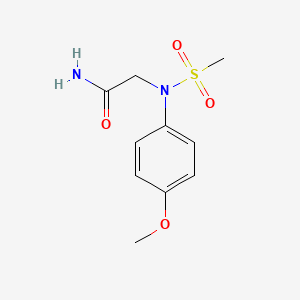

![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)

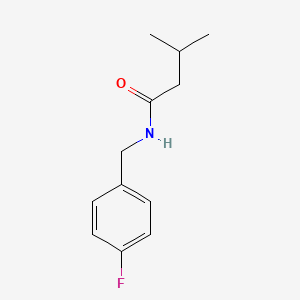

![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)

![3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5835527.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5835549.png)

![3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)

![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)

![N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5835560.png)

![3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5835561.png)

![ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate](/img/structure/B5835580.png)

![3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5835593.png)

![N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5835603.png)